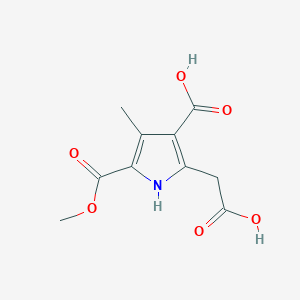
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure featuring multiple functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a pyrrole derivative, followed by functional group modifications. For instance, the synthesis might begin with the alkylation of a pyrrole ring, followed by carboxylation and esterification reactions to introduce the carboxymethyl and methoxycarbonyl groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-(carboxymethyl)-4-methyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.
5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid:
Uniqueness
The presence of both carboxymethyl and methoxycarbonyl groups in 2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid makes it particularly versatile in chemical synthesis. These functional groups provide multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties and applications.
Propiedades
Número CAS |
7473-13-4 |
|---|---|
Fórmula molecular |
C10H11NO6 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO6/c1-4-7(9(14)15)5(3-6(12)13)11-8(4)10(16)17-2/h11H,3H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
MNFFVIJIWKSPFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C(=O)O)CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



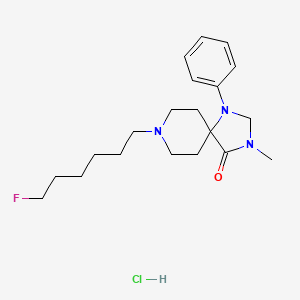
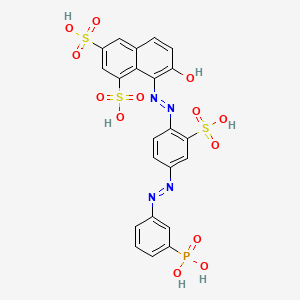
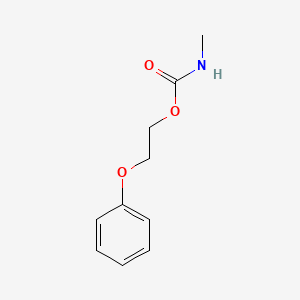

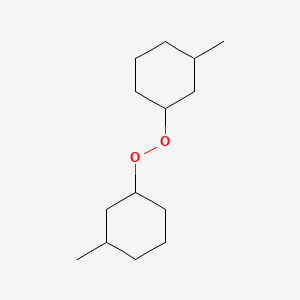
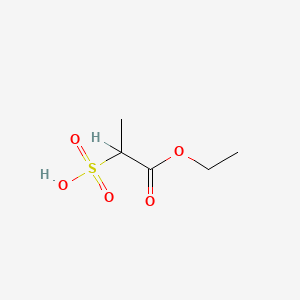
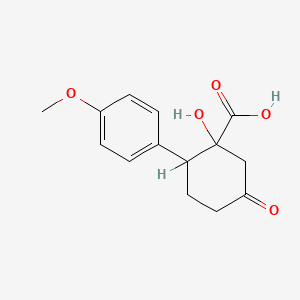
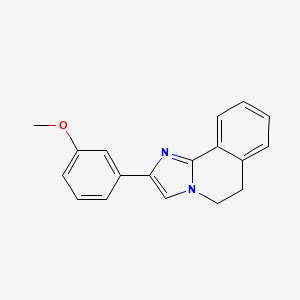
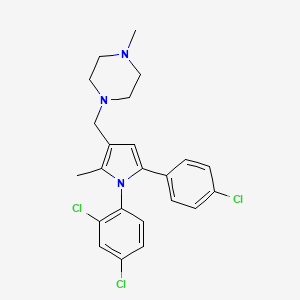

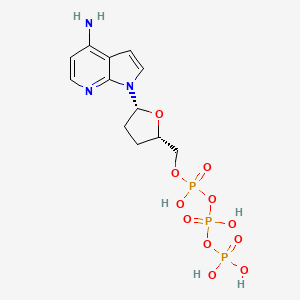
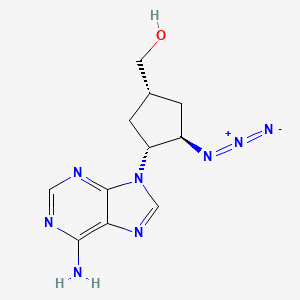
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
